HLA Allele Restriction Divergence: EVDPIGHLY (HLA-A1/B35) vs. MEVDPIGHLY (HLA-B44)
EVDPIGHLY (MAGE-3 168–176) is presented by both HLA-A*01:01 and HLA-B*35:01 and recognized by CTL clones restricted by either allele, with an HLA-B*3501-restricted CTL clone demonstrating lysis of HLA-B*3501 tumor cells expressing MAGE-3 [1]. In contrast, the 10-mer MEVDPIGHLY (MAGE-3 167–176, CAS 178243-46-4) was identified through a motif-based screen and showed strongest binding specifically to HLA-B44, with CTL clones recognizing HLA-B44 tumor cell lines [2]. This single-residue N-terminal difference determines which patient populations are addressable: EVDPIGHLY targets HLA-A*01:01-positive and HLA-B*35:01-positive patients, while MEVDPIGHLY targets an entirely distinct HLA-B44-positive population.
| Evidence Dimension | HLA allele restriction profile |
|---|---|
| Target Compound Data | HLA-A*01:01 (confirmed by CTL clone EH-1 B2.C10) and HLA-B*35:01 (confirmed by CTL clone lysis of tumor cells); dual recognition demonstrated |
| Comparator Or Baseline | MEVDPIGHLY: HLA-B44 only (strongest binding identified by competitive binding assay; CTL clones lyse HLA-B44 tumor cell lines) |
| Quantified Difference | Two distinct, non-overlapping HLA restriction profiles with different patient population coverage: HLA-A1 frequency ~15.5–25.1% in European Caucasian populations; HLA-B44 frequency ~24% in Caucasians; HLA-B35 frequency ~11% in Caucasians [2][3] |
| Conditions | In vitro CTL assays and MHC-peptide binding assays conducted in separate published studies (Schultz et al. 2001 vs. Herman et al. 1996) |
Why This Matters
Procurement of the correct peptide is essential for any experiment using a specific HLA-restricted system; substituting EVDPIGHLY with MEVDPIGHLY will completely miss the intended HLA-A1 or HLA-B35 T-cell readout, invalidating tetramer staining, ELISPOT, or cytotoxicity data in those systems.
- [1] Schultz ES, Lethé B, Cambiaso CL, et al. A MAGE-3 peptide recognized on HLA-B35 and HLA-A1 by cytolytic T lymphocytes. Tissue Antigens. 2001;57(2):103-109. doi:10.1034/j.1399-0039.2001.057002103.x. PMID: 11260504. View Source
- [2] Herman J, van der Bruggen P, Luescher IF, et al. A peptide encoded by the human MAGE3 gene and presented by HLA-B44 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE3. Immunogenetics. 1996;43(6):377-383. doi:10.1007/BF02199806. PMID: 8606058. View Source
- [3] Middleton D, Menchaca L, Rood H, Komerofsky R. New allele frequency database. Tissue Antigens. 2003;61(5):403-407. HLA-A*01:01 allele frequencies per population: Ireland South 25.1%, England Lancaster 21.5%, Wales 21.1% (European Caucasians). Available via allelefrequencies.net. View Source
